![molecular formula C10H17NO B034189 Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) CAS No. 109358-28-3](/img/structure/B34189.png)
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI), also known as 4,5,6,7-tetrahydro-1-isopropyl-1H-pyridin-2-one, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain proteins involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Ethanone has been shown to have anti-inflammatory and analgesic effects in animal models, reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethanone in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize dosing and treatment regimens.
Direcciones Futuras
There are several future directions for research on Ethanone. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize dosing and treatment regimens for its potential therapeutic applications in pain and inflammation and cancer treatment. Additionally, research could focus on developing analogs of Ethanone with improved pharmacological properties.
Aplicaciones Científicas De Investigación
Ethanone has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ethanone has been shown to inhibit the growth of cancer cells, making it a potential drug for cancer therapy.
Propiedades
Número CAS |
109358-28-3 |
|---|---|
Nombre del producto |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(2)11-6-4-5-10(7-11)9(3)12/h7-8H,4-6H2,1-3H3 |
Clave InChI |
HTQOIVSWBVYDEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C1)C(=O)C |
SMILES canónico |
CC(C)N1CCCC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

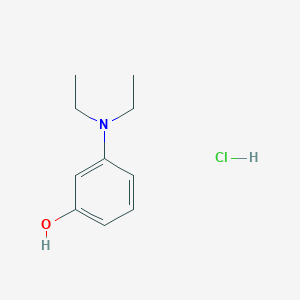
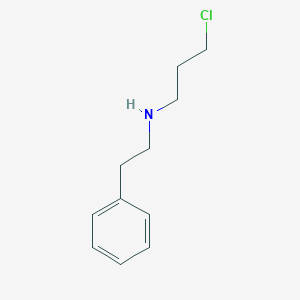
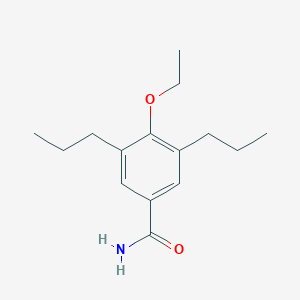
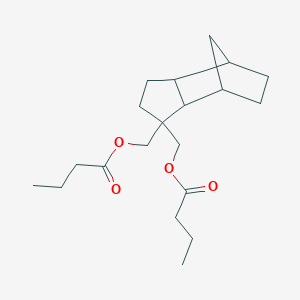
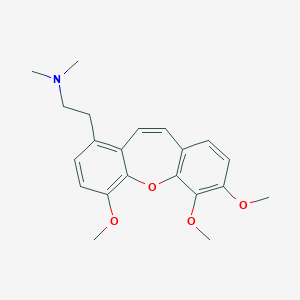
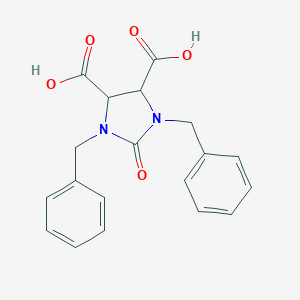
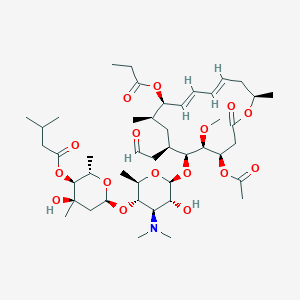
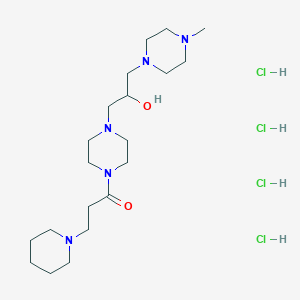
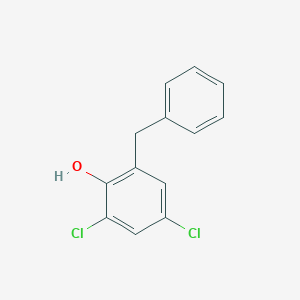
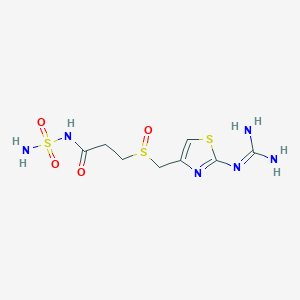
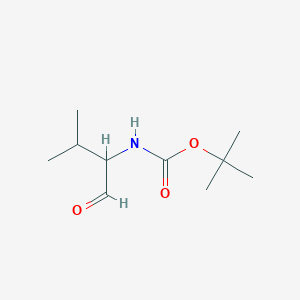
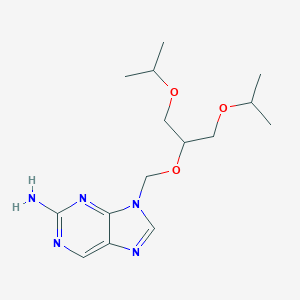
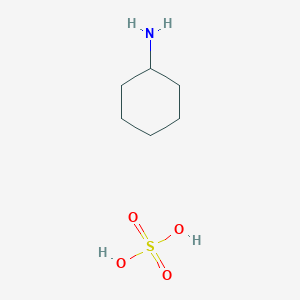
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)